molecular formula C7H13ISTe B14524609 Dimethyl[(propylsulfanyl)ethynyl]tellanium iodide CAS No. 62679-74-7

Dimethyl[(propylsulfanyl)ethynyl]tellanium iodide

Cat. No.: B14524609
CAS No.: 62679-74-7
M. Wt: 383.7 g/mol
InChI Key: UXZUMBFCNBCQGL-UHFFFAOYSA-M
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Description

Dimethyl[(propylsulfanyl)ethynyl]tellanium iodide is an organotellurium compound characterized by the presence of tellurium, sulfur, and iodine atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[(propylsulfanyl)ethynyl]tellanium iodide typically involves the reaction of dimethyl telluride with propylsulfanylacetylene in the presence of iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

(CH3)2Te+CH3CH2CH2SCCH+I2(CH3)2TeCCSCH2CH2CH3I\text{(CH}_3)_2\text{Te} + \text{CH}_3\text{CH}_2\text{CH}_2\text{S}\text{C}\equiv\text{CH} + \text{I}_2 \rightarrow \text{(CH}_3)_2\text{TeC}\equiv\text{C}\text{S}\text{CH}_2\text{CH}_2\text{CH}_3\text{I} (CH3​)2​Te+CH3​CH2​CH2​SC≡CH+I2​→(CH3​)2​TeC≡CSCH2​CH2​CH3​I

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(propylsulfanyl)ethynyl]tellanium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium oxides.

    Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Tellurium dioxide (TeO2) and other tellurium oxides.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Various substituted tellurium compounds depending on the nucleophile used.

Scientific Research Applications

Dimethyl[(propylsulfanyl)ethynyl]tellanium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for other tellurium-containing compounds.

Mechanism of Action

The mechanism of action of dimethyl[(propylsulfanyl)ethynyl]tellanium iodide involves its interaction with molecular targets such as enzymes and proteins. The tellurium center can form bonds with sulfur and selenium-containing biomolecules, affecting their function. The compound may also generate reactive oxygen species (ROS) that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl telluride: A simpler organotellurium compound with similar reactivity.

    Diphenyl telluride: Another organotellurium compound with different substituents.

    Tellurium dioxide: An inorganic tellurium compound with distinct properties.

Uniqueness

Dimethyl[(propylsulfanyl)ethynyl]tellanium iodide is unique due to the presence of both sulfur and iodine atoms, which impart specific chemical reactivity and potential applications not found in simpler tellurium compounds. Its structure allows for diverse chemical transformations and interactions with biological systems.

Properties

CAS No.

62679-74-7

Molecular Formula

C7H13ISTe

Molecular Weight

383.7 g/mol

IUPAC Name

dimethyl(2-propylsulfanylethynyl)tellanium;iodide

InChI

InChI=1S/C7H13STe.HI/c1-4-5-8-6-7-9(2)3;/h4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

UXZUMBFCNBCQGL-UHFFFAOYSA-M

Canonical SMILES

CCCSC#C[Te+](C)C.[I-]

Origin of Product

United States

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